molecular formula C10H18O2 B15176363 1-Hexylallyl formate CAS No. 84681-89-0

1-Hexylallyl formate

Cat. No.: B15176363
CAS No.: 84681-89-0
M. Wt: 170.25 g/mol
InChI Key: BNHJRSKWTCEYEL-UHFFFAOYSA-N
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Description

1-Hexylallyl formate is an organic compound with the molecular formula C10H18O2 It is an ester formed from the reaction between formic acid and 1-hexylallyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexylallyl formate can be synthesized through the esterification reaction between formic acid and 1-hexylallyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This process utilizes a packed bed reactor where formic acid and 1-hexylallyl alcohol are continuously fed into the reactor. The reaction mixture is heated to the desired temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions: 1-Hexylallyl formate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the formate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

1-Hexylallyl formate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other esters and alcohols.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 1-hexylallyl formate involves its interaction with various molecular targets and pathways. In biological systems, the ester can be hydrolyzed by esterases to release formic acid and 1-hexylallyl alcohol. These products can then participate in further biochemical reactions, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

  • Methyl formate
  • Ethyl formate
  • Propyl formate

Comparison: 1-Hexylallyl formate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain formates. This difference in chain length affects its solubility, boiling point, and reactivity, making it suitable for specific applications where other formates may not be as effective.

Properties

CAS No.

84681-89-0

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

non-1-en-3-yl formate

InChI

InChI=1S/C10H18O2/c1-3-5-6-7-8-10(4-2)12-9-11/h4,9-10H,2-3,5-8H2,1H3

InChI Key

BNHJRSKWTCEYEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C=C)OC=O

Origin of Product

United States

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